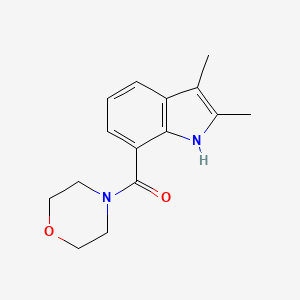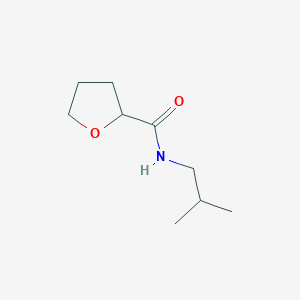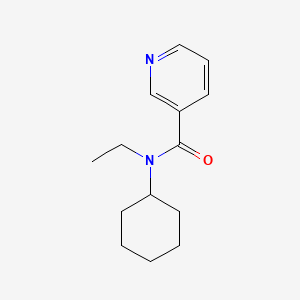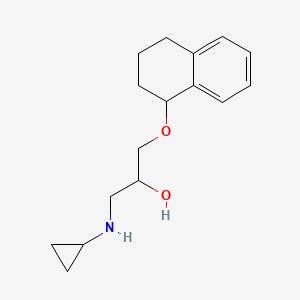![molecular formula C16H22N2O3 B7540173 N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as MDL-72222, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide exerts its effects by binding to the sigma-1 receptor, resulting in the modulation of various cellular processes. The precise mechanism of action is not fully understood, but it is thought to involve the regulation of ion channels, the modulation of intracellular signaling pathways, and the regulation of gene expression.
Biochemical and Physiological Effects:
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the modulation of inflammatory responses. These effects have been observed both in vitro and in vivo, suggesting that N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, including further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide further insights into the pharmacokinetics and pharmacodynamics of N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide in vivo.
Métodos De Síntesis
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of a starting material, which is then subjected to a series of chemical reactions, resulting in the formation of the final product. The precise details of the synthesis method are beyond the scope of this paper but can be found in various scientific publications.
Aplicaciones Científicas De Investigación
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The sigma-1 receptor has also been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13-2-4-14(5-3-13)12-17-15(19)18-8-6-16(7-9-18)20-10-11-21-16/h2-5H,6-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKWXELSXXHQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)


![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)
![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)
![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)